![molecular formula C15H16N6S B2521121 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine CAS No. 2380172-43-8](/img/structure/B2521121.png)
4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is known to possess unique properties that make it a promising candidate for use in various fields of study. In
Wirkmechanismus
The mechanism of action of 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine involves the binding of the compound to specific receptors in the body. The binding of the compound to these receptors triggers a series of biochemical reactions that ultimately lead to the desired physiological effects. The exact mechanism of action of the compound is still being studied, but it is believed to involve the modulation of various signaling pathways in the body.
Biochemical and physiological effects:
This compound has been shown to possess a variety of biochemical and physiological effects. The compound is known to interact with specific receptors in the body, which can lead to changes in cellular signaling pathways. Additionally, the compound has been shown to possess unique properties that make it useful in various fields of study, including biochemistry, pharmacology, and neuroscience.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine in lab experiments is its ability to interact with specific receptors in the body. This makes it a promising candidate for use in drug discovery and development. Additionally, the compound has been shown to possess unique properties that make it useful in various fields of study, including biochemistry, pharmacology, and neuroscience. However, one limitation of using this compound in lab experiments is the potential for off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are many potential future directions for the study of 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine. One area of interest is the development of new drugs that target specific receptors in the body. Additionally, the compound could be used to study the mechanisms of various signaling pathways in the body, which could lead to the development of new therapies for a variety of diseases. Another potential future direction is the development of new synthetic methods for the compound, which could improve its yield and purity. Finally, the compound could be used to study the physiological effects of various drugs and chemicals, which could lead to a better understanding of their mechanisms of action.
Synthesemethoden
The synthesis of 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine involves a series of chemical reactions that are carried out in a laboratory setting. The process typically begins with the preparation of the starting materials, followed by the addition of various reagents and catalysts to facilitate the reaction. The final product is then purified using a variety of techniques, including chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine has been studied extensively for its potential applications in scientific research. The compound is known to interact with specific receptors in the body, which makes it a promising candidate for use in drug discovery and development. Additionally, the compound has been shown to possess unique properties that make it useful in various fields of study, including biochemistry, pharmacology, and neuroscience.
Eigenschaften
IUPAC Name |
4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6S/c1-11-8-13(17-9-16-11)20-3-5-21(6-4-20)14-12-2-7-22-15(12)19-10-18-14/h2,7-10H,3-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONLLNMSZLHHKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=C4C=CSC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.